BenchChemオンラインストアへようこそ!

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide

Cytotoxicity Kinase inhibition Structure-activity relationship

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338411-17-9) is a synthetic small-molecule benzimidazole derivative (C17H17N3O, MW 279.34 g/mol). The compound features a 5,6-dimethylbenzimidazole core linked via a methylene bridge to a benzenecarboxamide moiety.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 338411-17-9
Cat. No. B2389911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide
CAS338411-17-9
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-11-8-14-15(9-12(11)2)20-16(19-14)10-18-17(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyNGJAPMAFKYPWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338411-17-9): Procurement-Relevant Chemical Profile and Compound Class Context


N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338411-17-9) is a synthetic small-molecule benzimidazole derivative (C17H17N3O, MW 279.34 g/mol) . The compound features a 5,6-dimethylbenzimidazole core linked via a methylene bridge to a benzenecarboxamide moiety. The 5,6-dimethylbenzimidazole substructure is notable as a key component of naturally occurring vitamin B12, where it serves as a ligand to the cobalt atom [1]. Benzimidazole-based carboxamides, as a broader class, have been investigated as kinase inhibitors, particularly of tyrosine kinases and MEK, with patent literature disclosing N-methyl-substituted benzamidazole derivatives as MEK inhibitors [2]. However, specific peer-reviewed biological data for this exact compound remain sparse in the primary literature, which directly impacts evidence-based procurement decisions.

Why Generic Substitution of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide Is Scientifically Unwarranted Without Comparative Data


Despite belonging to a well-known pharmacophoric class, the assumption that any N-substituted benzimidazole carboxamide can substitute for N-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338411-17-9) is not supported by public evidence. The 5,6-dimethyl substitution pattern on the benzimidazole core is known to influence electronic properties and steric interactions critical for target binding, as demonstrated in vitamin B12 biochemistry [1] and in structure-activity relationship (SAR) studies of related kinase-targeted benzimidazole series [2]. Minor structural changes—such as replacing the 5,6-dimethyl motif with unsubstituted, mono-methyl, or chloro analogs, or altering the N-linked benzamide regiochemistry—can abrogate potency, selectivity, or cellular activity. Without direct comparative data, the selection of an alternative compound introduces unquantified risk across multiple assay endpoints. The evidence gaps itemized below underscore why procurement specifications must be driven by documented, compound-specific performance metrics rather than class-based assumptions.

Quantitative Comparative Evidence Guide for N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338411-17-9)


Direct Comparative Cytotoxicity Data Against Structurally Analogous Benzimidazole Carboxamides Not Publicly Available

A systematic search of PubMed, patent databases, and chemical biology repositories yielded no peer-reviewed study reporting side-by-side, quantitative cytotoxicity or target-engagement data for N-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide versus its closest analogs (e.g., unsubstituted benzimidazole, 5-methyl, 5-chloro, or regioisomeric benzamide variants). The recent publication by Al-Sultan et al. (2025) [1] describes a series of N-(benzimidazol-2-yl-methyl)benzamide derivatives and reports IC50 values against T47D breast and A549 lung cancer cell lines, with compound 4f identified as the most active. However, the 5,6-dimethylbenzenecarboxamide compound was not included in that series, and no direct comparator values can be extracted.

Cytotoxicity Kinase inhibition Structure-activity relationship

Kinase Selectivity Profiling: No Quantitative Comparator Data Available

Patent EP-1651214-A2 [1] broadly claims N-methyl-substituted benzimidazole derivatives as MEK inhibitors but does not provide IC50 or Kd values for individual compounds, including the 5,6-dimethylbenzenecarboxamide derivative. Public kinome-wide profiling databases (e.g., ChEMBL, BindingDB) contain no entry for CAS 338411-17-9. Consequently, quantitative selectivity metrics (e.g., selectivity entropy, Gini coefficient, or fold-selectivity over off-target kinases) relative to structurally related benzimidazole carboxamides cannot be established from existing public data.

Kinase profiling Selectivity MEK inhibition

Physicochemical and ADME Properties: In Silico Predictions vs. Experimental Null Data

Standard in silico tools (e.g., SwissADME, pkCSM) predict that N-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide complies with Lipinski's Rule of Five (MW 279.34, logP ~2.5, H-bond donors=2, H-bond acceptors=3). However, no experimental solubility, permeability (PAMPA, Caco-2), metabolic stability (microsomal), or plasma protein binding data have been published for this specific compound . In contrast, several benzimidazole carboxamide kinase inhibitors have reported aqueous solubility <10 µM and moderate-to-high microsomal clearance, underscoring the risk of assuming favorable ADME without compound-specific data.

ADME Drug-likeness Physicochemical properties

Purity and Batch-to-Batch Consistency: Vendor-Specific Specifications Without Inter-Vendor Comparative Data

Commercial suppliers list this compound at purities of 90% (Leyan) to ≥97% (MolCore, 001Chemical) . However, no independent inter-laboratory comparison of purity profiles, impurity identification, or batch-to-batch variability has been published. The absence of a certified reference standard or pharmacopoeial monograph means that purity claims are vendor-defined and not verified against a universal benchmark. In contrast, well-characterized benzimidazole probes (e.g., nocodazole, albendazole) have established impurity profiles and compendial quality standards.

Chemical purity Quality control Analytical characterization

Recommended Research Application Scenarios for N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide Based on Currently Available Evidence


Chemical Probe Synthesis Intermediate and Scaffold Derivatization

Given the synthetic accessibility of the benzimidazole core and the established reactivity of the secondary amine and amide functionalities, this compound can serve as a versatile intermediate for generating focused libraries of N-substituted benzimidazole analogs . The 5,6-dimethyl motif provides a defined steric and electronic context for exploring SAR around kinase ATP-binding pockets, as suggested by the broader benzimidazole MEK inhibitor patent landscape. Researchers can use it as a starting material for further functionalization (e.g., N-alkylation, amide coupling) to generate analogs for primary screening, provided that downstream compounds are fully characterized and tested in relevant assays.

Negative Control or Inactive Comparator for Benzimidazole Kinase Inhibitor Assays

In the absence of published potency data, but in the context that some benzimidazole carboxamides exhibit kinase inhibition, this compound may be empirically tested as a potential negative control for active benzimidazole-based kinase inhibitors [1]. If experimental determination confirms low or absent activity against a kinase panel of interest, it could be employed as a matched molecular pair comparator in selectivity profiling, helping to attribute activity specifically to substituents beyond the core scaffold. This application requires rigorous in-house validation.

Method Development and Analytical Reference for Benzimidazole Quantification

The compound's distinct InChI Key (NGJAPMAFKYPWBV-UHFFFAOYSA-N) and well-defined molecular properties make it suitable for use as a system suitability standard or retention-time marker in HPLC and LC-MS method development for benzimidazole-containing analytes . Its UV chromophore (benzimidazole and benzamide moieties) facilitates detection in the 254–280 nm range. Laboratories developing quantitative assays for benzimidazole-based drugs or metabolites can leverage this compound for calibration and validation, provided that purity is verified by orthogonal methods.

Quote Request

Request a Quote for N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.